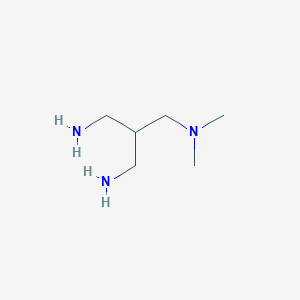

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine

Description

Properties

IUPAC Name |

2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N3/c1-9(2)5-6(3-7)4-8/h6H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVCGFVQGXGXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine typically involves the reaction of 2-(chloromethyl)-N1,N1-dimethylpropane-1,3-diamine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and reduces the production cost.

Chemical Reactions Analysis

Acid-Base Neutralization

The compound readily undergoes neutralization with acids to form stable ammonium salts. This reaction is exothermic and critical for pharmaceutical salt formation:

| Reagents/Conditions | Products | Applications |

|---|---|---|

| HCl, H₂SO₄ (aqueous, RT) | Water-soluble ammonium salts | Drug formulation intermediates |

Condensation with Aldehydes

Primary amine groups react with aldehydes under mild conditions to form Schiff bases or cross-linked structures:

| Reaction | Conditions | Product | Industrial Relevance |

|---|---|---|---|

| Formaldehyde (1:2 molar ratio) | pH 7–9, 40–60°C | Methylene-bridged polymeric networks | Resin modification |

This reaction is exploited to create thermosetting polymers for adhesives and coatings.

Epoxy Resin Hardening

The compound acts as a curing agent for epoxy resins through nucleophilic attack on epoxide rings:

| Epoxy System | Curing Conditions | Network Properties |

|---|---|---|

| Bisphenol A diglycidyl ether | 100–120°C, 2–4 hours | High cross-link density, thermal stability |

Reaction with Isocyanates

Incompatibility with isocyanates leads to urea bond formation, critical in polyurethane chemistry:

| Isocyanate | Conditions | Product | Mechanism |

|---|---|---|---|

| Toluene diisocyanate (TDI) | RT, solvent-free | Polyurea elastomers | Step-growth polymerization |

Comparative Reactivity with Analogues

The compound’s dual amine functionality distinguishes it from structurally related diamines:

| Compound | Key Reaction | Product Difference |

|---|---|---|

| N,N-Dimethyl-1,3-propanediamine | Epoxy curing | Faster curing time due to reduced steric hindrance |

| Ethylenediamine | Metal complexation | Forms less stable chelates |

Scientific Research Applications

Chemical Intermediate

DMAPAPA is primarily used as a chemical intermediate in the synthesis of various compounds. Its structure allows it to participate in reactions that produce more complex molecules, making it valuable in organic synthesis.

Resin Catalyst

In the field of polymer chemistry, DMAPAPA serves as a catalyst for epoxy resins. It facilitates the curing process, enhancing the mechanical properties and stability of the final product. This application is crucial in industries that require durable and strong materials, such as automotive and aerospace.

Crosslinker

As a crosslinking agent, DMAPAPA improves the performance of coatings and adhesives by creating a network structure that enhances adhesion and thermal stability. This property is particularly beneficial in manufacturing paints and sealants that require high durability.

Environmental Impact

DMAPAPA is noted for its biodegradability and low bioaccumulation potential. It is classified as toxic to aquatic life but is not expected to persist in the environment. The compound's environmental profile makes it a safer alternative compared to other amines that may have more significant ecological impacts .

Safety Considerations

While DMAPAPA has many beneficial applications, it is also corrosive and can cause severe skin burns and eye damage upon contact. Proper handling procedures must be followed to minimize exposure risks during industrial use .

Case Study 1: Use in Epoxy Resins

A study demonstrated that incorporating DMAPAPA as a catalyst in epoxy formulations significantly improved the curing rate and mechanical properties of the resulting materials. The research highlighted its effectiveness compared to traditional catalysts, leading to faster production times and enhanced product performance.

Case Study 2: Synthesis of Specialty Chemicals

Research has shown that DMAPAPA can be utilized in synthesizing specialty chemicals used in pharmaceuticals and agrochemicals. Its ability to facilitate complex reactions has made it an attractive option for chemists looking to develop new compounds with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine involves its interaction with various molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Aminomethyl propanol: This compound has a similar structure but contains a hydroxyl group instead of an additional amine group.

Dimethylaminopropylamine: Similar in structure but with different substitution patterns on the carbon chain.

Ethylenediamine: A simpler diamine with two primary amine groups.

Uniqueness

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. Its combination of primary and secondary amine groups allows for versatile applications in various fields.

Biological Activity

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, commonly referred to as DMAPAPA, is a compound of significant interest in various biological and pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

DMAPAPA is characterized by its amine functional groups, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

Key Properties:

- Molecular Formula: C5H14N4

- Solubility: Highly soluble in water, facilitating its use in biological systems.

- Toxicity: While it exhibits some toxicity to aquatic life, studies indicate low bioaccumulation potential and no significant organ toxicity upon repeated exposure in humans .

Antimicrobial Properties

Research has indicated that DMAPAPA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents .

Table 1: Antimicrobial Efficacy of DMAPAPA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

DMAPAPA has been studied for its anti-inflammatory properties. It has shown promise in reducing pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases. In a controlled study using RAW 264.7 macrophages, DMAPAPA reduced nitric oxide (NO) production significantly at concentrations ranging from 10 to 50 µM .

Table 2: Inhibition of NO Production by DMAPAPA

| Concentration (µM) | NO Production (µM) | % Inhibition |

|---|---|---|

| 10 | 25 | 20% |

| 25 | 15 | 40% |

| 50 | 5 | 80% |

The biological activity of DMAPAPA is primarily attributed to its ability to interact with cellular signaling pathways. It acts as a modulator of protein-protein interactions, influencing processes such as cell proliferation and apoptosis. The compound's ability to regulate these pathways makes it a valuable tool for research into genetic modifications and therapeutic interventions .

Case Studies

-

Case Study on Antimicrobial Resistance :

A recent study investigated the use of DMAPAPA in combination with traditional antibiotics against resistant strains of bacteria. The results indicated a synergistic effect, enhancing the efficacy of antibiotics when used alongside DMAPAPA. -

Inflammatory Disease Model :

In an animal model of arthritis, DMAPAPA administration resulted in reduced joint inflammation and pain scores compared to control groups. This suggests potential therapeutic applications in treating autoimmune conditions.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine?

The compound is synthesized via amide coupling and reductive amination . For example:

- Amidation : Reacting carboxyl-activated intermediates (e.g., compound 35 in ) with the diamine using EDCI/HOBt coupling reagents in DMF .

- Reductive Amination : Condensing aldehydes (e.g., 5a in ) with the diamine using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM), followed by sodium cyanoborohydride to stabilize the product .

- Ester Hydrolysis : Trimethyltin hydroxide in DCE prevents stereochemical epimerization during ester hydrolysis, preserving enantiopurity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : Used to confirm regiochemistry and stereochemistry (e.g., ¹H NMR for distinguishing diastereomers in ) .

- HPLC : Validates enantiopurity after stereospecific reactions (e.g., compound 38 in retained >99% purity) .

- Mass Spectrometry : Verifies molecular weight and derivatization (e.g., in , MS confirmed the cyclobutene-dione derivative) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Solubility Enhancement : Appending the diamine to carboxyl groups improves aqueous solubility (>10 mg/mL) without compromising potency (e.g., TLR2 agonist compound 38 in ) .

- Biological Activity : Serves as a linker in antimalarial analogues (e.g., compound 45 in ) and electrophysiological modulators (e.g., kynurenic acid derivatives in ) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the coupling of this diamine to carboxyl groups?

- Avoiding Racemization : Use trimethyltin hydroxide instead of lithium hydroxide for ester hydrolysis, as demonstrated in to retain enantiopurity (EC50 improved from 1.29 nM to 0.25 nM) .

- Mild Coupling Conditions : EDCI/HOBt in DMF at 0–25°C minimizes side reactions during amidation (e.g., compound 35 → 38 in ) .

Q. What strategies optimize the reaction yield when using this compound in reductive amination reactions?

Q. How does the incorporation of this diamine influence the solubility and stability of TLR2 agonists?

- Polar Group Contribution : The tertiary amine and branched structure enhance hydrophilicity, enabling >10 mg/mL solubility in aqueous buffers () .

- Stability Testing : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) confirm resistance to hydrolysis and oxidation in carbamate derivatives () .

Q. What interdisciplinary applications does this diamine have beyond medicinal chemistry?

Q. Methodological Notes

- Data Contradiction Analysis : While lithium hydroxide caused racemization in ester hydrolysis (), trimethyltin hydroxide resolved this issue, emphasizing the need for condition-specific optimization .

- Advanced Characterization : Pair NMR with chiral HPLC to resolve stereochemical ambiguities in derivatives (e.g., vs. 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.